2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid
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Overview
Description
2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid is a heterocyclic compound that features both a thiophene and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid typically involves the reaction of 3-methylthiophene with thiazolidine-4-carboxylic acid under specific conditions. One common method includes:
Starting Materials: 3-methylthiophene and thiazolidine-4-carboxylic acid.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride and a solvent like ethanol.
Procedure: The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles like Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the thiazolidine ring can produce various reduced derivatives.
Scientific Research Applications
2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)-1,3,4-thiadiazole: This compound also contains a thiophene ring and is studied for its anticancer properties.
Thieno[2,3-b]thiophene derivatives: These compounds have similar structural features and are used in pharmaceutical and material science applications.
Uniqueness
2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid is unique due to the presence of both a thiophene and a thiazolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S2/c1-5-2-3-13-7(5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPBHIQCNCYXEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2NC(CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389849 |
Source
|
Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318466-03-4 |
Source
|
Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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